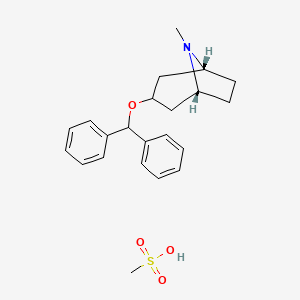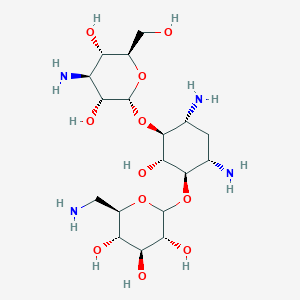
Kanamycin A (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanamycin A (sulfate) is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is primarily used to treat severe bacterial infections and tuberculosis. Kanamycin A works by inhibiting protein synthesis in bacteria, making it effective against a wide range of gram-negative and some gram-positive bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kanamycin A is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The sulfate form is obtained by reacting kanamycin A with sulfuric acid .
Industrial Production Methods: Industrial production of kanamycin A involves large-scale fermentation using optimized strains of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify kanamycin A. The final product is then converted to its sulfate form for stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions: Kanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the antibiotic for enhanced activity or reduced toxicity .
Common Reagents and Conditions:
Oxidation: Kanamycin A can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines or thiols.
Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties. For example, acylation of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid results in the formation of amikacin, a derivative with enhanced activity against resistant bacterial strains .
Wissenschaftliche Forschungsanwendungen
Kanamycin A (sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various aminoglycoside derivatives.
Biology: Kanamycin A is commonly used in molecular biology for the selection of genetically modified organisms that carry kanamycin resistance genes.
Medicine: It is used to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Wirkmechanismus
Kanamycin A exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the alignment of transfer RNA and messenger RNA, leading to the incorporation of incorrect amino acids into the growing peptide chain. As a result, nonfunctional proteins are produced, ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Gentamicin: Effective against a wide range of bacteria but less toxic than kanamycin A.
Tobramycin: Similar spectrum of activity but more effective against .
Kanamycin A remains a valuable antibiotic in the treatment of severe infections, particularly in cases where other antibiotics are ineffective. Its unique properties and broad spectrum of activity make it a critical tool in both clinical and research settings.
Eigenschaften
Molekularformel |
C18H36N4O11 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?/m1/s1 |
InChI-Schlüssel |
SBUJHOSQTJFQJX-MMBTZOPTSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


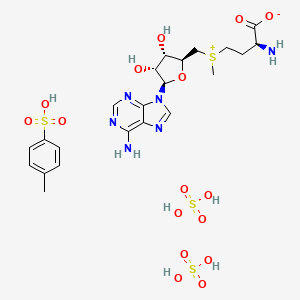
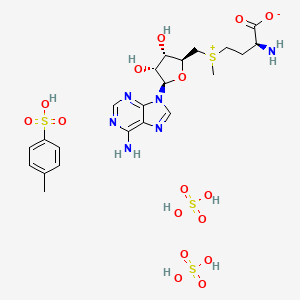
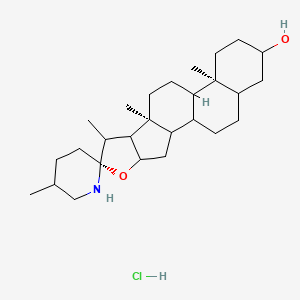
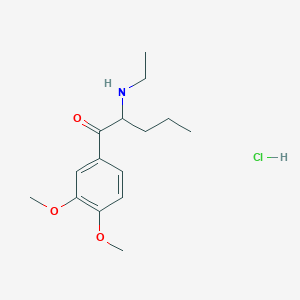
![N-[(2Z,5R,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765674.png)
![3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride](/img/structure/B10765679.png)
![N-[(2Z,5R,6S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765701.png)
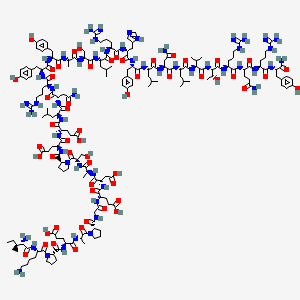
![(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B10765715.png)
![5-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[2-[[1-[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B10765732.png)
![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B10765788.png)

